
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2S It is characterized by a cyclobutane ring substituted with dimethyl and methylsulfanyl groups, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the phase transfer catalysis of simple 1,3-diols to form the cyclobutane skeleton . The key steps include a phase transfer catalyzed ring closure and the transformation of a carboxyl group to a methyl group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of phase transfer catalysis and the use of appropriate reagents and catalysts can be scaled up for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of cyclobutane derivatives.
Biology: Its derivatives may have potential biological activities and can be used in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the methylsulfanyl group can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparación Con Compuestos Similares
3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid: Lacks the dimethyl substitution, which affects its steric properties and reactivity.
Uniqueness: 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both dimethyl and methylsulfanyl groups on the cyclobutane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H14O2S |
|---|---|
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-methylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2S/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Clave InChI |
YSLVHQMIAXTZOL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C(=O)O)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


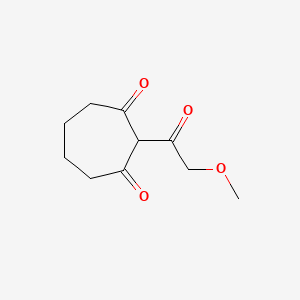
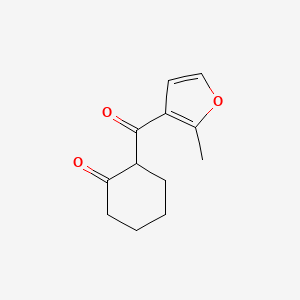
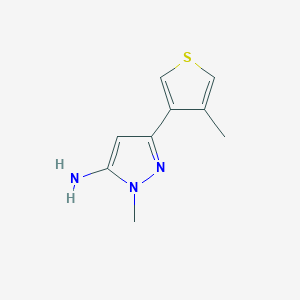
![4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)

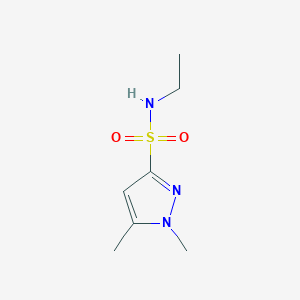
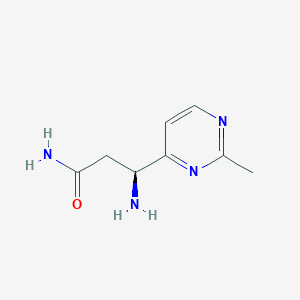

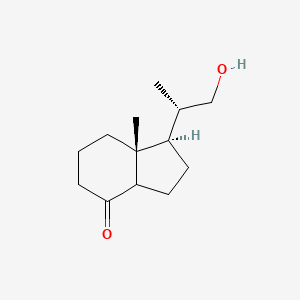
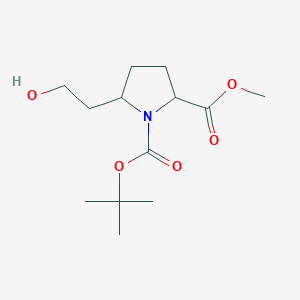
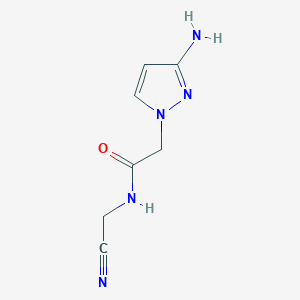
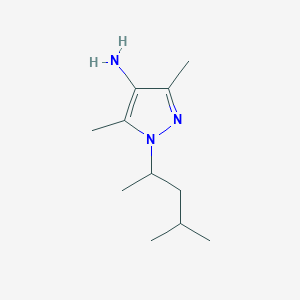
![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)

